molecular formula C6H10ClNS B13504719 4-Ethylthiophen-3-amine hydrochloride

4-Ethylthiophen-3-amine hydrochloride

Cat. No.: B13504719
M. Wt: 163.67 g/mol
InChI Key: KZHQDXWVWGRRFA-UHFFFAOYSA-N
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Description

4-Ethylthiophen-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClNS and its molecular weight is 163.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClNS

Molecular Weight

163.67 g/mol

IUPAC Name

4-ethylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C6H9NS.ClH/c1-2-5-3-8-4-6(5)7;/h3-4H,2,7H2,1H3;1H

InChI Key

KZHQDXWVWGRRFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC=C1N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethylthiophen 3 Amine Hydrochloride and Its Derivatives

Elucidation of Novel Synthetic Pathways to 4-Ethylthiophen-3-amine hydrochloride

The construction of the this compound scaffold relies on the strategic functionalization of the thiophene (B33073) ring and the subsequent introduction of the key amine group. Modern synthetic chemistry has moved beyond classical methods to develop more efficient and versatile protocols.

The functionalization of a pre-formed thiophene ring or the construction of the ring with desired substituents from acyclic precursors are two primary approaches. While classical methods like the Paal-Knorr and Gewald syntheses provide foundational routes to thiophenes and aminothiophenes respectively, recent advancements have focused on catalytic C-H functionalization and cross-coupling reactions, which offer greater efficiency and regioselectivity. researchgate.netrsc.orgpharmaguideline.com

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing thiophene derivatives, offering a more step- and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. rsc.orgunito.it This approach allows for the direct formation of C-C bonds on the thiophene ring. Another robust strategy involves the synthesis of halogenated thiophenes (e.g., bromo- or iodo-thiophenes), which serve as versatile intermediates for a variety of subsequent cross-coupling reactions to introduce substituents like the ethyl group. chemrxiv.orgorganic-chemistry.org One-pot syntheses starting from precursors like electron-withdrawing group (EWG)-activated 2-methylene-1,3-dithioles also provide an efficient pathway to polyfunctionalized thiophenes. lnu.edu.cnnih.gov

ProtocolDescriptionKey Reagents/CatalystsAdvantagesReference
Palladium-Catalyzed C-H ArylationDirectly couples aryl halides with C-H bonds of the thiophene ring.PdCl₂, Tris(o-methoxyphenyl)phosphine, Pivalic acid, K₂CO₃High step- and atom-economy; avoids pre-functionalization. rsc.org
Halogenation & Cross-CouplingIntroduction of a halogen (Br, I) onto the thiophene ring, followed by coupling reactions (e.g., Suzuki, Stille) to add substituents.N-halosuccinimides (NBS, NIS); Pd catalysts.High versatility for introducing a wide range of functional groups. chemrxiv.orgorganic-chemistry.org
Gewald Aminothiophene SynthesisA multi-component reaction to form 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur.Base catalyst (e.g., morpholine), Elemental Sulfur (S₈)Direct route to aminothiophenes in a one-pot reaction. rsc.orgpharmaguideline.com
Ring-Opening/Annulation of DithiolesAn amine-mediated ring-opening of 2-methylene-1,3-dithioles followed by intramolecular annulation.Primary or secondary amines.Efficient one-pot synthesis of highly substituted thiophenes. lnu.edu.cnnih.gov

The introduction of an amine group onto the thiophene scaffold is a critical step in the synthesis of the target compound. The Buchwald-Hartwig amination stands out as a premier method for this transformation. Mechanistic studies have detailed its efficacy for the C-N cross-coupling of five-membered heterocyclic halides, including bromothiophenes, with various amines. researchgate.net This palladium-catalyzed reaction typically involves an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. It has been successfully applied to polysubstituted bromothiophenes using cesium carbonate as a mild base. researchgate.net

Alternatively, the Gewald reaction provides a direct route to 2-aminothiophenes through a mechanism involving a base-catalyzed Knoevenagel condensation, followed by the addition of elemental sulfur to form a thioether intermediate, which then undergoes an intramolecular cyclization and tautomerization to yield the final aminothiophene product. rsc.orgpharmaguideline.com A more novel mechanistic pathway involves an amine-mediated ring-opening of EWG-activated 1,3-dithioles, which proceeds through subsequent intramolecular annulation and amine substitution to generate highly substituted thiophenes in a one-pot process under mild conditions. lnu.edu.cnnih.gov

Exploration of Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on green chemistry principles, aiming to develop processes that are both efficient and environmentally benign. This includes the use of sustainable catalysts, minimizing waste, and avoiding hazardous solvents.

Catalytic SystemSolventKey FeaturesReference
PdCl₂ / Tris(o-methoxyphenyl)phosphineWater (including industrial wastewater)Eliminates organic solvents; repurposes wastewater; simplifies process. rsc.orgunito.it
Al₂O₃ (Alumina)Vapor-phase (no solvent)Used in industrial-scale synthesis of thiophene from furan (B31954) and H₂S. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Direct C-H activation strategies are inherently more atom-economical than classical cross-coupling methods because they avoid the need to pre-install leaving groups. unito.it

Solvent-free synthesis represents another major advancement in sustainable chemistry. Mechanochemical grinding and ball milling are techniques that use mechanical force to initiate chemical reactions in the absence of a solvent. rsc.orgorganic-chemistry.org These methods have been successfully optimized for the clean and efficient synthesis of N-substituted amines. rsc.org Advantages of this approach include mild reaction conditions, short reaction times, and often the ability to isolate pure products without the need for column chromatography, significantly reducing waste. rsc.orgjocpr.com Furthermore, multi-component reactions that form complex products from three or more starting materials in a single step are highly atom-economical and are being explored for the synthesis of sulfur-containing heterocycles. organic-chemistry.orgacs.org

Stereoselective Synthesis Approaches for Chiral Analogs Derived from this compound

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. While this compound itself is achiral, methodologies for creating chiral analogs are crucial for drug discovery and development. This can be achieved by introducing a stereocenter, for example, on a substituent attached to the thiophene ring or the amine.

One primary strategy is the use of chiral starting materials or auxiliaries. For instance, a chiral moiety can be appended to the side chain of a 3-substituted thiophene derivative through condensation reactions. nih.gov Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. This has been demonstrated in the synthesis of new chiral ligands based on thiophene derivatives, which are then used to catalyze asymmetric reactions like the oxidation of sulfides. iaea.orgresearchgate.net

Furthermore, chiral polythiophenes have been synthesized via electropolymerization of thiophene monomers functionalized with chiral groups, such as those derived from (R)- or (S)-1-phenylethylamine. rsc.org These chiral polymers have shown the ability to stereoselectively recognize other chiral molecules. rsc.org The Suzuki cross-coupling reaction has also been employed to introduce chiral oxazoline (B21484) moieties onto the thiophene ring, creating optically active precursors for advanced materials. nih.gov

ApproachMethodologyExampleReference
Chiral PrecursorsIncorporating a chiral amine during the synthesis of the thiophene monomer.Reaction with (R)- or (S)-1-phenylethylamine to create a chiral side chain. rsc.org
Asymmetric CatalysisUsing thiophene-based chiral ligands in metal-catalyzed reactions to induce enantioselectivity.Vanadium complexes with chiral Schiff base ligands for asymmetric sulfoxidation. iaea.orgresearchgate.net
Cross-Coupling with Chiral GroupsAttaching a pre-existing chiral functional group to the thiophene ring.Suzuki coupling of 3-thiopheneboronic acid with a chiral oxazoline derivative. nih.gov
Chiral PendantsSynthesizing thiophenes with a pendant group that contains a stereogenic atom.Functionalization with optically active sulfoxide (B87167) or sulfoximine (B86345) substituents. rsc.org

Methodological Advancements in the Isolation and Purification of this compound for Research Scale.

The isolation and purification of this compound on a research scale necessitate methodologies that ensure high purity of the final compound, which is crucial for subsequent analytical studies and synthetic applications. The inherent basicity of the amine group and the stability of the hydrochloride salt are key factors influencing the choice of purification techniques. Advanced methods focus on efficiency, scalability, and the preservation of the compound's integrity.

Primary purification of the crude reaction mixture containing this compound often involves an initial acid-base workup. Following the synthesis, the reaction mixture can be treated to isolate the amine. This typically involves partitioning the mixture between an organic solvent and an aqueous acid, such as hydrochloric acid, to protonate the amine and extract it into the aqueous phase. The aqueous layer, containing the hydrochloride salt, is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer can be basified to liberate the free amine, which is then extracted with an organic solvent, dried, and concentrated. The hydrochloride salt is then reformed by treating the free amine solution with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol.

For further purification, column chromatography is a widely employed technique. Due to the potential for strong interaction between the basic amine and the acidic silica (B1680970) gel, which can lead to poor separation and product loss, several strategies have been developed. One common approach is to add a small amount of a competing amine, such as triethylamine (B128534) (typically 0.1-1%), to the eluent. This additive neutralizes the acidic sites on the silica gel, minimizing tailing and improving the elution profile of the aminothiophene. Alternatively, amine-functionalized silica gel can be used as the stationary phase, providing a more inert surface for the separation of basic compounds.

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The choice of solvent system is critical and is determined empirically. Common solvents for the recrystallization of amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), acetonitrile, or mixtures of these with ethers (e.g., diethyl ether, tert-butyl methyl ether) or hydrocarbons (e.g., hexanes) to induce precipitation. The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals and leaving impurities in the mother liquor.

The following table summarizes various purification techniques applicable to aminothiophene derivatives, including this compound, based on established research methodologies for similar compounds.

Purification TechniqueStationary Phase/Solvent SystemTypical ApplicationExpected Purity
Acid-Base Extraction Dichloromethane/1M HClInitial workup of crude reaction mixture.>90%
Flash Column Chromatography Silica gel with Hexane/Ethyl Acetate + 1% TriethylamineRemoval of non-polar and closely related impurities.95-98%
Flash Column Chromatography Amine-functionalized silica gel with Hexane/Ethyl AcetatePurification of basic amines with improved recovery.>98%
Recrystallization Ethanol/Diethyl EtherFinal purification to obtain crystalline solid.>99%
Recrystallization Isopropanol/HexaneAlternative solvent system for high-purity crystals.>99%

Detailed research findings indicate that a multi-step purification process, combining an initial extraction with subsequent chromatographic separation and a final recrystallization, is often necessary to achieve the high purity required for research applications. The selection of the specific methods and conditions depends on the nature of the impurities present in the crude product.

Comprehensive Analysis of Reaction Chemistry and Chemical Transformations of 4 Ethylthiophen 3 Amine Hydrochloride

Reactivity Profiling of the Thiophene (B33073) Core in 4-Ethylthiophen-3-amine hydrochloride

The reactivity of the thiophene ring in this compound is dictated by the electronic effects of its substituents: the electron-donating amine group at the C3 position and the weakly electron-donating ethyl group at the C4 position. The sulfur heteroatom also plays a crucial role, influencing the aromatic system's electron distribution.

Electrophilic and Nucleophilic Aromatic Substitution Studies on Thiophenes.mdpi.com

Electrophilic Aromatic Substitution (SEAr)

Thiophene is an electron-rich heterocycle that is generally more reactive towards electrophiles than benzene (B151609). pharmaguideline.comresearchgate.net The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the reaction. byjus.comlibretexts.org In this compound, the C3-amino group is a powerful activating group and directs electrophilic attack to the ortho and para positions. In the thiophene ring, this corresponds to the C2 and C5 positions. The C4-ethyl group is a weaker activating group, also directing to its ortho and para positions (C3 and C5).

The combined effect of these groups strongly activates the thiophene ring for electrophilic substitution, primarily at the C2 and C5 positions. The C2 position is generally the most reactive site in thiophenes for electrophilic substitution due to the highest electron density and the ability of the adjacent sulfur atom to stabilize the intermediate. pharmaguideline.compearson.com A catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones has been reported to occur at the C3 position, demonstrating an electrophilic aromatic substitution mechanism. mdpi.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to readily introduce a halogen at the C2 or C5 position under mild conditions.

Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene to avoid oxidation or polymerization of the reactive thiophene ring. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the ring, typically at the most reactive positions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for electron-rich rings like thiophene unless they are substituted with strong electron-withdrawing groups. edurev.innih.gov The thiophene ring itself is more susceptible to SNAr than benzene. uoanbar.edu.iq For this compound, direct SNAr on the unsubstituted ring is unlikely. However, if a leaving group (e.g., a halogen) is introduced onto the ring, particularly at a position activated by an electron-withdrawing group, nucleophilic displacement can occur. For instance, thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized through sequential SNAr and Suzuki reactions. nih.gov

Regiochemical Control in Thiophene Ring Functionalization

Regiochemical control in the functionalization of the this compound ring is governed by the synergistic or competitive directing effects of the existing substituents.

C3-Amino Group: As a strong activating ortho-, para-director, it strongly favors substitution at the C2 and C5 positions.

C4-Ethyl Group: As a weak activating ortho-, para-director, it reinforces the activation of the C5 position and also directs to the C3 position (which is already substituted).

Therefore, electrophilic attack will overwhelmingly occur at the C2 and C5 positions. The C2 position is generally favored electronically and sterically over the C5 position, which is adjacent to the ethyl group. However, the specific reaction conditions and the nature of the electrophile can influence the C2/C5 selectivity. Strategies involving directing groups can also be employed to achieve functionalization at specific C-H bonds, providing access to various substituted thiophenes. acs.orgnih.govacs.org

Amine Functionality Transformations of this compound

The primary amine group at the C3 position is a key site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Sulfonylation Reaction Studies.axborotnoma.uz

The amine group of this compound readily undergoes reactions typical of primary amines. The hydrochloride salt would first need to be neutralized with a base to free the nucleophilic amine.

Acylation: The free amine reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine) to form the corresponding amides. This is a common strategy to protect the amine group or to introduce new functional moieties.

Alkylation: N-alkylation of aminothiophenes can be challenging to achieve under mild conditions. nih.gov However, methodologies have been developed utilizing carbamoyl- or acylamino-3-acylthiophenes with reagents like cesium carbonate and tetrabutylammonium (B224687) iodide to achieve N-alkylation. nih.gov

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. The synthesis of sulfonamides from amine hydrochloride salts has been demonstrated using a base to neutralize the salt and facilitate the reaction. researchgate.net

Table 1: Representative Amine Functionalization Reactions
Reaction TypeReagentProduct TypeTypical Conditions
AcylationAcetyl Chloride (CH₃COCl)N-(4-Ethylthiophen-3-yl)acetamideBase (e.g., Pyridine), DCM, 0°C to RT
AlkylationMethyl Iodide (CH₃I)4-Ethyl-N-methylthiophen-3-amineBase (e.g., K₂CO₃), Acetonitrile, Reflux
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-(4-Ethylthiophen-3-yl)-4-methylbenzenesulfonamideBase (e.g., Triethylamine), DCM, RT

Formation of Imines, Amides, and Heterocyclic Systems via Condensation.pharmaguideline.comuoanbar.edu.iqnih.gov

Condensation reactions involving the amine group provide a powerful route to more complex molecular architectures, including various heterocyclic systems.

Imines and Amides:

Imines (Schiff Bases): The primary amine can condense with aldehydes or ketones under dehydrating conditions (e.g., azeotropic removal of water) to form imines. This reaction is typically reversible.

Amides: As mentioned in acylation, amides are readily formed. They can also be synthesized by condensation with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Heterocyclic Systems: The 3-aminothiophene scaffold is a particularly valuable precursor for the synthesis of fused heterocyclic systems, most notably thienopyrimidines. These are formed by reacting the aminothiophene with various reagents that provide the necessary carbon atoms to build the pyrimidine (B1678525) ring.

For example, 3-aminothiophene carboxylate derivatives can be converted into thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones by heating with urea. researchgate.net Another common method involves the reaction of the aminothiophene with triethyl orthoformate and sodium azide (B81097) to form a tetrazole intermediate, which then reacts with an amine to yield the thieno[2,3-d]pyrimidine (B153573) core. mdpi.com The synthesis of novel tetracyclic thieno[3,2-d]pyrimidine derivatives often starts from aminothiophene precursors. axborotnoma.uz

Table 2: Synthesis of Heterocyclic Systems via Condensation
Target HeterocycleCo-reactant(s)Resulting Fused SystemReference Method
Thieno[3,2-d]pyrimidineFormamide or UreaPyrimidine ring fused to the thiophene c-faceReaction at elevated temperatures researchgate.net
Substituted Thieno[2,3-d]pyrimidinesTriethyl orthoformate, Sodium Azide, then an AminePyrimidine ring fused to the thiophene b-faceMulti-step synthesis via tetrazole intermediate mdpi.com
Pyrrolothiophenes1,4-Dicarbonyl compoundsPyrrole ring fused to the thiophene ringPaal-Knorr type synthesis

Cross-Coupling Reaction Methodologies Involving this compound.nih.govtandfonline.com

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.org For this compound to be used in such reactions, it typically requires pre-functionalization.

A common strategy involves introducing a halogen atom (e.g., Br or I) onto the thiophene ring, usually at the C2 or C5 position via electrophilic halogenation. This halothiophene can then act as the electrophilic partner in various cross-coupling reactions.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The coupling of a halothiophene with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method has been used to synthesize cyclopropylthiophenes from bromothiophenes with high yields. semanticscholar.org It has also been employed in the synthesis of thieno[3,2-d]pyrimidine derivatives. nih.govaxborotnoma.uz

Heck Coupling: The reaction of a halothiophene with an alkene to form a substituted alkene.

Sonogashira Coupling: The coupling of a halothiophene with a terminal alkyne to create an alkynyl-substituted thiophene.

Buchwald-Hartwig Amination: The reaction of a halothiophene with an amine to form a new C-N bond, which could be used to introduce a second amino group onto the thiophene ring.

The amino group on the starting material can influence these reactions. It may need to be protected (e.g., as an amide) to prevent interference with the catalyst or side reactions. Conversely, the amine can also be used as a directing group to control the regioselectivity of an initial C-H activation step, paving the way for subsequent cross-coupling.

Ring-Opening and Ring-Closing Reaction Pathways of Thiophene Systems with Amine Moieties

The thiophene ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. Computational studies on thiophene itself have shown that upon electronic excitation, a ring-opening mechanism involving the elongation of a carbon-sulfur bond can become a primary deactivation pathway. rsc.org This process leads to a conical intersection with the ground state, facilitating a rapid, non-radiative decay. While this research focuses on the parent thiophene, the presence of substituents like the amine and ethyl groups would modulate the electronic structure and could influence the propensity for such photoinduced ring-opening events.

Conversely, ring-closing reactions are fundamental to the synthesis of the thiophene ring itself. The Gewald aminothiophene synthesis is a classic example, involving the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. A variety of other methods for constructing the thiophene ring via cyclization have been developed. researchgate.net For instance, 1,3-diynes can be reacted with a sulfur source, such as elemental sulfur in the presence of a base, to form the thiophene ring. nih.gov These ring-closing strategies are crucial for the de novo synthesis of substituted aminothiophenes like 4-Ethylthiophen-3-amine.

The amine moiety itself can participate in subsequent ring-closing (annulation) reactions. For example, 3,4-diaminothiophenes are used as building blocks for the synthesis of extended conjugated systems like thienopyrazines, where the two amine groups condense with a 1,2-dicarbonyl compound to form a fused pyrazine (B50134) ring. nih.gov Although 4-Ethylthiophen-3-amine has only one amino group, it could undergo annulation reactions with appropriate bifunctional reagents to construct fused heterocyclic systems.

Radical Reaction Mechanisms and Photoinduced Transformations of Thiophenes and Amines

Radical reactions offer unique pathways for the functionalization of both thiophenes and amines. The thiophene ring can participate in photo-oxidative C-H/C-H coupling reactions. For example, a metal-free system using catalytic molecular iodine and visible light can achieve the coupling of thiophenes with carbonyl compounds, with molecular oxygen acting as the terminal oxidant. researchgate.net Thiophene-based materials have also been incorporated into covalent triazine frameworks to act as heterogeneous photocatalysts for the oxidative coupling of amines to imines under visible light. mdpi.com

The amine group can also be the focal point of radical transformations. The Hofmann-Löffler-Freytag reaction is a classic example where a haloamine, under photoirradiation, undergoes homolytic cleavage of the N-X bond to generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a distal carbon, leading to a carbon-centered radical that ultimately results in the formation of a new heterocyclic ring, such as a pyrrolidine. libretexts.org This type of remote functionalization could be envisioned for N-halo derivatives of 4-Ethylthiophen-3-amine.

Photoinduced transformations can also lead to the generation of alkyl radicals from stable precursors, which can then add to the thiophene ring. A photoredox-mediated, regiospecific alkyl addition to (hetero)arene-fused thiophenes has been developed, offering a unique desulfurative approach to generate alkyl-substituted aromatics. researchgate.net Such photoredox methodologies could be applied to introduce further alkyl substituents onto the 4-Ethylthiophen-3-amine scaffold, expanding its structural diversity.

Computational and Theoretical Chemistry Investigations of 4 Ethylthiophen 3 Amine Hydrochloride

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to characterizing the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a detailed picture of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of thiophene (B33073) derivatives due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researcher.lifescispace.com For this purpose, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to ensure reliable results. nih.govresearcher.life

Once the geometry is optimized, DFT is used to calculate key energetic parameters that describe the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's chemical stability and reactivity. nih.govscispace.comresearchgate.net A smaller energy gap generally suggests higher reactivity.

Other quantum chemical descriptors derived from these energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical potential, can also be calculated to provide a comprehensive reactivity profile. nih.govnih.gov

Table 1: Calculated Energetic Parameters for Thiophene Derivatives using DFT This table presents typical values for thiophene-based compounds as specific calculations for 4-Ethylthiophen-3-amine hydrochloride are not publicly available.

ParameterTypical Calculated Value (eV)Description
EHOMO-5.0 to -6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.0 to -2.5Energy of the Lowest Unoccupied Molecular Orbital
Egap (LUMO-HOMO)3.0 to 4.5Energy gap, an indicator of chemical stability

Beyond DFT, other quantum mechanical methods are available for studying electronic properties. nih.gov Ab initio methods, which derive results directly from theoretical principles without including experimental data, offer high accuracy but are computationally very demanding. scribd.comlibretexts.org This often limits their application to smaller molecular systems. libretexts.orgresearchgate.net

On the other hand, semi-empirical methods simplify the calculations by incorporating some experimental parameters. scribd.comlibretexts.org This makes them significantly faster and suitable for larger molecules, though with a potential trade-off in accuracy. researchgate.netcore.ac.uk These methods are particularly useful for initial screening or for studying trends within a series of related molecules before undertaking more computationally expensive ab initio or DFT calculations. core.ac.uk The choice between ab initio, DFT, and semi-empirical methods depends on the desired balance between accuracy and the computational resources available. nih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate steps, and characterizing the high-energy transition states that connect reactants to products. mnstate.edulibretexts.org

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgwayne.edu By mapping the PES for a reaction, chemists can visualize the energetic landscape. Minima on the surface correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the energy barriers that must be overcome for the reaction to proceed. libretexts.orgresearchgate.net For reactions involving this compound, such as electrophilic substitution on the thiophene ring or reactions at the amine group, PES mapping can reveal the most energetically favorable pathways. mdpi.comrsc.org

Reaction coordinate analysis involves identifying the minimum energy path on the potential energy surface that leads from reactants to products. This path, known as the intrinsic reaction coordinate (IRC), confirms that a calculated transition state correctly connects the desired reactant and product. By tracing this path, researchers can gain a detailed step-by-step understanding of the geometric and energetic changes that occur throughout the transformation. This analysis is crucial for confirming the proposed mechanism of a reaction.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures.

For thiophene derivatives, computational methods are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR spectra. By comparing the theoretically predicted chemical shifts with those obtained from experimental NMR spectroscopy, researchers can validate the computed structure and gain confidence in the assignment of NMR signals. Discrepancies between calculated and experimental values can also point to specific structural or electronic features not captured by the theoretical model, leading to a more refined understanding of the molecule.

Table 2: Hypothetical Correlation of Predicted vs. Experimental NMR Data This table illustrates the typical comparison performed for structural verification. Specific data for this compound is not available.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Ring Proton (H)6.8 - 7.56.9 - 7.6
Ethyl CH₂ Protons (H)2.5 - 3.02.6 - 3.1
Ethyl CH₃ Protons (H)1.1 - 1.51.2 - 1.6
Ring Carbon (C)115 - 145118 - 148
Ethyl CH₂ Carbon (C)20 - 3022 - 32
Ethyl CH₃ Carbon (C)10 - 1511 - 16

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and confirming structural hypotheses. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. scirp.org

For this compound, DFT calculations would be employed to first optimize the molecule's geometry. Following optimization, GIAO-DFT calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted values are typically compared against a reference compound, such as tetramethylsilane (B1202638) (TMS), to yield the final chemical shift values in ppm. These theoretical predictions can help resolve ambiguities in complex experimental spectra. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Notes
¹H NMR
Aromatic C-H6.5 - 8.0The protons on the thiophene ring are expected in the aromatic region, influenced by the electron-donating amino group and the ethyl substituent.
-NH₃⁺7.0 - 9.0The protons of the ammonium (B1175870) group often appear as a broad signal, with a chemical shift that can be highly dependent on solvent and concentration.
-CH₂-2.5 - 3.0Methylene protons of the ethyl group, adjacent to the aromatic ring.
-CH₃1.0 - 1.5Methyl protons of the ethyl group.
¹³C NMR
Aromatic C-S135 - 145Carbon atom in the thiophene ring bonded to the sulfur atom.
Aromatic C-N130 - 140Carbon atom in the thiophene ring bonded to the amino group.
Aromatic C-C120 - 130Other carbon atoms within the thiophene ring.
-CH₂-20 - 30Methylene carbon of the ethyl group. pdx.edu
-CH₃10 - 20Methyl carbon of the ethyl group. pdx.edu

Note: The values in this table are illustrative predictions based on typical chemical shift ranges for the respective functional groups and are what one might expect from a theoretical calculation.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a distinctive "fingerprint" for a molecule based on its vibrational modes. nih.gov DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules, which can be directly compared to experimental IR and Raman spectra. researchgate.net These calculations are crucial for assigning specific absorption bands to the corresponding molecular motions, such as stretching, bending, and rocking. scirp.org

The process involves optimizing the molecular geometry to find a minimum on the potential energy surface. Subsequently, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. Theoretical vibrational frequencies often exhibit systematic errors compared to experimental values, which can be corrected using empirical scaling factors. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₃⁺Asymmetric & Symmetric Stretching3200 - 3400
Aromatic C-HStretching3000 - 3100 scirp.org
Aliphatic C-H (-CH₂, -CH₃)Asymmetric & Symmetric Stretching2850 - 3000 scirp.org
C=C (Thiophene Ring)Stretching1450 - 1600
-NH₃⁺Bending (Scissoring)1500 - 1650
-CH₂-Bending (Scissoring)~1450 scirp.org
-CH₃Bending (Umbrella)~1375
C-NStretching1200 - 1350
C-SStretching600 - 800

Note: The values in this table represent typical frequency ranges for the specified vibrational modes and serve as an example of results from a DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules, typically water. nih.gov

To perform an MD simulation, the molecule is placed in a simulation box, often filled with explicit solvent molecules. The interactions between all atoms are described by a force field, such as OPLS (Optimized Potentials for Liquid Simulations). nih.gov The simulation then calculates the trajectory of each atom over a period, revealing how the molecule behaves in a solution environment.

Key applications for this compound include:

Conformational Analysis: MD simulations can explore the rotational freedom of the ethyl group relative to the thiophene ring, identifying the most stable (lowest energy) conformations.

Solvation Effects: The simulations can model the solvation shell around the molecule, showing how water molecules orient themselves around the charged -NH₃⁺ group and the hydrophobic thiophene ring and ethyl group. This helps in understanding the compound's solubility and the stability of the hydrochloride salt in an aqueous environment. nih.gov The simulations can quantify interactions like hydrogen bonds between the ammonium group and water.

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with a specific activity or property, such as chemical reactivity. nih.gov For this compound, QSPR studies based on quantum chemical calculations can predict its reactivity.

This approach involves calculating a set of molecular descriptors using methods like DFT. nih.gov These descriptors quantify various electronic properties of the molecule.

Key descriptors for reactivity include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to attack. scirp.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These values can be used to quantitatively compare the reactivity of this compound with other thiophene derivatives. nih.gov

By correlating these calculated descriptors with experimentally observed reaction rates or outcomes, a QSPR model can be developed to predict the chemical behavior of this and related compounds. nih.gov

Application of 4 Ethylthiophen 3 Amine Hydrochloride in Academic Research As a Synthetic Building Block

Precursor in the Rational Design and Synthesis of Novel Heterocyclic Scaffolds

The primary amino group and the adjacent thiophene (B33073) ring of 4-Ethylthiophen-3-amine hydrochloride make it an ideal precursor for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. The general synthetic strategy involves the reaction of the 3-aminothiophene core with various reagents to construct the fused pyrimidine (B1678525) ring.

The amino group can react with a variety of carbonyl-containing compounds or their equivalents to initiate cyclization. For instance, condensation with formamide, formic acid, or orthoesters can lead to the formation of the pyrimidine ring. The ethyl group at the 4-position of the thiophene ring remains as a substituent on the final heterocyclic scaffold, influencing its physicochemical properties and biological activity.

A common synthetic route to thieno[3,2-d]pyrimidin-4-ones involves the reaction of a 3-aminothiophene derivative with an appropriate cyclizing agent. Although specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity pattern can be inferred from closely related 3-aminothiophene-2-carboxamide (B122380) analogues. For example, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation yields the corresponding thieno[3,2-d]pyrimidin-4-ones. nih.gov These can be further converted to 4-chlorothieno[3,2-d]pyrimidines, which are versatile intermediates for introducing further diversity. nih.gov

The following table illustrates the types of heterocyclic scaffolds that can be synthesized from 3-aminothiophene precursors, a class to which 4-Ethylthiophen-3-amine belongs.

Starting Material ClassReagent/ConditionResulting Heterocyclic Scaffold
3-AminothiopheneFormic Acid / MicrowaveThieno[3,2-d]pyrimidin-4-one
3-AminothiophenePhosphorus Oxychloride (from -one)4-Chlorothieno[3,2-d]pyrimidine
4-Chlorothieno[3,2-d]pyrimidineVarious Nucleophiles (amines, alkoxides)4-Substituted Thieno[3,2-d]pyrimidines

These reactions highlight the utility of the 3-aminothiophene core in the rational design of novel heterocyclic systems. The presence of the ethyl group in this compound provides a specific substitution pattern from the outset of the synthesis.

Facilitation of Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. windows.netnih.gov The amine functionality of this compound makes it a suitable candidate for inclusion as the amine component in various MCRs. While specific MCRs explicitly utilizing this compound are not prominently reported, its potential can be extrapolated from established MCR methodologies.

For example, in a hypothetical Ugi-type four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative bearing the 4-ethylthiophen moiety. Such reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse compounds.

Similarly, in reactions for the synthesis of thiophene derivatives themselves, various MCRs are employed. researchgate.net While this compound is a product of such syntheses, its amino group could potentially participate in subsequent MCRs to build even more complex heterocyclic architectures. The development of novel MCRs often relies on the availability of diverse building blocks, and this compound represents a useful, functionalized amine for this purpose.

The table below outlines potential MCRs where a primary amine like 4-Ethylthiophen-3-amine could be a key component.

Multi-Component ReactionReactant 1Reactant 2Reactant 3Reactant 4 (if applicable)Potential Product Class
Ugi ReactionAldehyde/KetoneAmine Carboxylic AcidIsocyanideα-Acylamino amides
Hantzsch Dihydropyridine SynthesisAldehydeβ-Ketoester (2 equiv.)Amine (as ammonia (B1221849) source) -Dihydropyridines
Biginelli ReactionAldehydeβ-KetoesterUrea/Thiourea -Dihydropyrimidinones

Utility in the Synthesis of Complex Organic Molecules for Research Purposes

The thieno[3,2-d]pyrimidine (B1254671) scaffold, readily accessible from 3-aminothiophene precursors, is a core component of many complex organic molecules synthesized for biological evaluation. nih.govresearchgate.net Research has shown that derivatives of this heterocyclic system exhibit a range of biological activities, including acting as enzyme inhibitors and antiplasmodial agents. nih.govmdpi.com

For instance, various 4-substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The synthesis of these complex molecules often begins with a substituted 3-aminothiophene, which is first cyclized to the thieno[3,2-d]pyrimidine core. Subsequent reactions, such as nucleophilic aromatic substitution on a 4-chloro intermediate, allow for the introduction of a wide variety of substituents, leading to complex target molecules. mdpi.com

The synthesis of these molecules for research purposes underscores the importance of the starting aminothiophene building block. The ethyl group in this compound would be incorporated into the final complex molecule, allowing researchers to probe the effect of this specific substituent on biological activity.

The following table provides examples of complex molecules synthesized from 3-aminothiophene derivatives for research purposes.

Precursor TypeKey Synthetic TransformationsFinal Molecule ClassResearch Purpose
3-Aminothiophene carboxylateCyclization, Chlorination, Nucleophilic Substitution4-Amino-thieno[3,2-d]pyrimidinesAntimalarial agents mdpi.com
3-AminothiopheneSequential SNAr and Suzuki ReactionsN-aryl/alkyl-thieno[3,2-d]pyrimidin-4-aminesh-NTPDase Inhibitors nih.gov
3-Aminothiophene carboxamideCondensation, N-alkylation, Ether cleavageThieno[3,2-d]pyrimidin-4-ones17β-HSD2 Inhibitors nih.gov

Scaffold for the Exploration of New Chemical Space in Compound Libraries (Synthetic Focus)

In modern drug discovery, the exploration of new chemical space is crucial for identifying novel bioactive compounds. enamine.net this compound serves as an excellent scaffold for the synthesis of compound libraries, enabling a systematic investigation of structure-activity relationships. The thiophene ring is considered a privileged scaffold in medicinal chemistry. nih.gov

Starting from this compound, a core heterocyclic structure, such as the thieno[3,2-d]pyrimidine system, can be synthesized. This core, which already contains the 4-ethyl substituent, can then be further functionalized at multiple positions. This "scaffold decoration" approach allows for the creation of a library of related compounds where specific regions of the molecule are varied. enamine.net

For example, if the thieno[3,2-d]pyrimidine is converted to its 4-chloro derivative, a multitude of different amines, alcohols, or thiols can be introduced at the 4-position. mdpi.com If other positions on the thiophene or pyrimidine ring are amenable to functionalization (e.g., through lithiation and reaction with electrophiles or through cross-coupling reactions), the diversity of the resulting library can be further expanded. Each compound in such a library would share the 4-ethylthiophen core, allowing researchers to assess the impact of the varied substituents on the properties of the molecules. This synthetic strategy is a cornerstone of modern medicinal chemistry for lead generation and optimization.

Core Scaffold (from 4-Ethylthiophen-3-amine)Points of DiversificationPotential ReactionsResulting Library
4-Ethylthieno[3,2-d]pyrimidinePosition 4Nucleophilic Aromatic SubstitutionLibrary of 4-substituted 4-ethylthieno[3,2-d]pyrimidines
4-Ethylthieno[3,2-d]pyrimidineOther positions on the ringsC-H functionalization, Halogenation followed by cross-couplingLibrary with diverse substitution patterns on the 4-ethylthieno[3,2-d]pyrimidine core

Emerging Research Frontiers and Future Perspectives for 4 Ethylthiophen 3 Amine Hydrochloride

Green Chemistry Innovations in the Synthesis and Application of Thiophene (B33073) Amines

The principles of green chemistry are increasingly being applied to the synthesis of thiophene amines, aiming to develop more sustainable and environmentally friendly processes. scispace.com Research has focused on several key areas, including the use of greener solvents, the development of catalytic systems that avoid toxic metals, and the implementation of energy-efficient reaction conditions. acs.orgnih.gov

One of the most significant advancements is the move away from traditional, often hazardous, organic solvents. Water and deep eutectic solvents (DESs) have emerged as viable green alternatives for the synthesis of thiophene derivatives. nih.gov For instance, the palladium-catalyzed direct C-H arylation of thiophenes has been successfully performed in water, simplifying the process and reducing its environmental impact. nih.gov Similarly, multicomponent reactions (MCRs) for thiophene synthesis have been effectively carried out in aqueous media.

The development of metal-free synthetic routes is another crucial aspect of green chemistry in this field. researchgate.net Traditional methods often rely on metal catalysts, which can be toxic and difficult to remove from the final product. Researchers have been exploring novel, metal-free approaches that utilize readily available and non-toxic reagents like elemental sulfur or potassium sulfide (B99878). researchgate.net These methods not only reduce metal contamination but also often lead to higher atom economy.

Energy efficiency is also a key consideration. Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.orgrsc.org The Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes, has been a particular focus for such green innovations. scispace.comwikipedia.org

The application of thiophene amines in green chemistry extends beyond their synthesis. Due to their unique electronic properties, they are being investigated as components in the development of sustainable materials, such as organic semiconductors and materials for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Thiophene Amines

Methodology Key Advantages Representative Examples
Aqueous Media Synthesis Reduced use of volatile organic compounds (VOCs), simplified work-up procedures. Multicomponent synthesis of thiophene derivatives in water.
Deep Eutectic Solvents (DESs) Low toxicity, biodegradability, and potential for recyclability. Palladium-catalyzed arylation of thiophenes in a choline (B1196258) chloride/glycerol DES. nih.gov
Metal-Free Synthesis Avoidance of toxic heavy metals, reduced purification costs. Synthesis of substituted thiophenes using potassium sulfide as a sulfur source. researchgate.net
Microwave-Assisted Synthesis Shorter reaction times, increased yields, and enhanced reaction control. wikipedia.org Microwave-assisted Gewald reaction for the synthesis of 2-aminothiophenes. wikipedia.org

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved yields, and shorter reaction times. | Sonochemical synthesis of 2-aminothiophenes. |

Integration into Flow Chemistry and Automated Synthesis Research Platforms

The synthesis of 4-Ethylthiophen-3-amine hydrochloride and its analogs is poised for a technological leap with the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Flow chemistry, where reactions are carried out in a continuously flowing stream through a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, making the synthesis of complex heterocyclic compounds safer and more efficient. acs.org The small reaction volumes in microreactors also allow for rapid screening of a wide range of conditions to optimize the synthesis of thiophene derivatives.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development of novel thiophene amines. researchgate.net These systems can be programmed to perform a series of reactions, purifications, and analyses in a sequential and unattended manner. This not only increases productivity but also allows researchers to explore a larger chemical space in a shorter amount of time. For example, a library of substituted thiophene derivatives could be rapidly synthesized and screened for biological activity, significantly speeding up the drug discovery process.

The direct arylation of thiophenes has been successfully demonstrated in a continuous flow setup, showcasing the feasibility of applying this technology to the synthesis of complex thiophene-based molecules. researchgate.net While the specific application to this compound has not been extensively reported, the general principles and methodologies are directly transferable. The use of packed-bed reactors with immobilized reagents or catalysts in flow systems also offers the potential for simplified purification and catalyst recycling, further enhancing the sustainability of the synthesis.

Table 2: Advantages of Flow Chemistry for Thiophene Amine Synthesis

Feature Benefit in Thiophene Amine Synthesis
Precise Control Improved selectivity and yield in the formation of specific isomers of substituted thiophenes.
Enhanced Safety Safe handling of potentially hazardous intermediates and reagents in a closed system.
Scalability Facile scaling of production from laboratory to industrial quantities without re-optimization.
Automation High-throughput synthesis and screening of novel thiophene amine derivatives. researchgate.net

| Integration of In-line Analysis | Real-time monitoring of reaction progress and purity, enabling rapid optimization. |

Exploration of Unconventional Reactivity Profiles under Extreme Conditions

The study of this compound and related thiophene compounds is expanding into the realm of extreme conditions, uncovering novel reactivity profiles and synthetic pathways. The application of high pressure, ultrasound (sonochemistry), and mechanical forces (mechanochemistry) can induce chemical transformations that are not accessible under conventional thermal conditions.

High-pressure chemistry has been shown to promote cycloaddition reactions involving thiocarbonyl ylides to produce thiophene derivatives with higher yields compared to thermal methods. acs.org This approach can also enable reactions with thermally unstable or sterically hindered substrates. Research on thiophene itself at high pressures has revealed that it can undergo irreversible transformations, leading to the formation of polymeric materials with saturated bonds, suggesting a pressure-induced loss of aromaticity and subsequent reaction. researchgate.net

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), provides a solvent-free method for the synthesis of thiophene derivatives. The Gewald reaction has been successfully performed using high-speed ball milling, offering a green and efficient alternative to traditional solvent-based methods. nih.gov This technique can also be combined with gentle heating to further reduce reaction times.

These explorations into extreme conditions not only provide novel synthetic routes but also offer deeper insights into the fundamental reactivity of the thiophene ring system. For a molecule like this compound, such studies could reveal new pathways for functionalization or polymerization, leading to materials with novel properties.

Table 3: Unconventional Synthesis Methods for Thiophene Derivatives

Condition Methodology Outcome for Thiophene Synthesis
High Pressure [3+2]-Cycloaddition Increased yields and broader substrate scope for dihydro- and tetrahydrothiophenes. acs.org
High Pressure Direct Compression Polymerization of thiophene into a saturated, fibrous compound. researchgate.net
Ultrasound Sonochemistry (Gewald Reaction) Faster reaction rates and higher yields for 2-aminothiophenes under mild conditions. scispace.comrsc.org

| Mechanical Force | Mechanochemistry (Ball Milling) | Solvent-free synthesis of 2-aminothiophenes. nih.gov |

Advanced Computational Methodologies for Predictive Chemistry of this compound

Advanced computational methodologies are becoming indispensable tools for understanding and predicting the chemical behavior of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are providing unprecedented insights into reactivity, reaction mechanisms, and biological activity, thereby guiding experimental research and accelerating the discovery process. scispace.comnih.gov

DFT calculations are widely used to investigate the electronic structure and reactivity of thiophene compounds. scispace.comacs.orgrsc.org By calculating parameters such as molecular electrostatic potential (MEP), HOMO-LUMO energy gaps, and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack. scispace.comresearchgate.net This information is crucial for designing new synthetic routes and for understanding the mechanisms of known reactions, such as the electrophilic substitution of the thiophene ring. researchgate.net DFT studies have also been employed to elucidate the complex mechanisms of reactions like the Gewald synthesis of aminothiophenes.

QSAR modeling is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the potency of new, unsynthesized thiophene derivatives. researchgate.net This predictive capability allows for the rational design of more active compounds and helps to prioritize synthetic efforts. QSAR studies on thiophene analogs have highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their anti-inflammatory activity. nih.gov

These computational approaches are not limited to predicting reactivity and biological activity. They can also be used to predict various physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of new drug candidates. nih.gov The integration of these in silico methods into the research workflow for this compound can significantly reduce the time and cost associated with experimental studies, enabling a more efficient and targeted approach to the development of new applications for this versatile compound.

Table 4: Application of Computational Methods to Thiophene Amines

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Reactivity and Mechanistic Studies Electronic structure, reaction pathways, and spectroscopic properties. scispace.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Prediction of Biological Activity Anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net
Molecular Docking Elucidation of Drug-Receptor Interactions Binding modes and affinities to biological targets.

| ADMET Prediction | In Silico Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov |

Q & A

Q. What are the optimized synthetic routes for 4-Ethylthiophen-3-amine hydrochloride, and how can reaction parameters be controlled to improve yield?

  • Methodological Answer : A 5-step chain reaction approach is recommended, inspired by optimized protocols for structurally similar compounds. Key steps include:
  • Reductive amination : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst under controlled pH (4–6) to stabilize intermediates .
  • Hydrochloride salt formation : Treat the free amine with concentrated HCl in ethanol, followed by recrystallization to enhance purity .
  • Parameter optimization : Monitor temperature (±2°C) and reactant stoichiometry (e.g., 1.2:1 molar ratio of amine precursor to ethylating agent) to minimize side products. Industrial-scale synthesis may employ continuous flow reactors for reproducibility .

Table 1 : Critical Reaction Parameters

StepParameterOptimal Range
ReductionTemperature0–5°C
EtherificationSolventTHF/EtOH (3:1)
AcidificationHCl concentration2–3 M

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Analysis : Assign peaks using 1H^1H and 13C^{13}C NMR, focusing on thiophene ring protons (δ 6.8–7.2 ppm) and ethyl group splitting patterns. Compare with reference standards (e.g., USP/EP guidelines) .
  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to quantify impurities (<0.5% as per pharmacopeial standards) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 172.03 (theoretical) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectral data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) simulations : Calculate expected 1H^1H NMR chemical shifts and compare with experimental data to identify discrepancies in substituent effects or solvent interactions .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to trace signal assignments in complex spectra .
  • Multi-technique validation : Cross-validate findings using IR (amine N-H stretch: 3300–3500 cm1^{-1}) and X-ray crystallography (if crystalline) .

Q. How can reaction mechanisms be elucidated for key steps in the synthesis, such as reductive amination or cyclization?

  • Methodological Answer :
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation during reductive amination. For example, track the disappearance of the imine C=N bond (1650–1700 cm1^{-1}) .
  • Isotope tracing : Introduce D2OD_2O or 18O^{18}O-labeled reagents to identify proton transfer pathways in cyclization steps .
  • Computational modeling : Apply transition state theory to identify rate-limiting steps and optimize catalysts (e.g., Pd/C vs. Raney Ni) .

Q. What are the best practices for handling hygroscopic or oxidative degradation during storage?

  • Methodological Answer :
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Use antioxidant additives (e.g., BHT at 0.01% w/w) if oxidation is observed .
  • Packaging : Store in amber vials with desiccants (silica gel) under argon atmosphere to minimize moisture uptake .
  • Thermal analysis : Perform DSC/TGA to identify decomposition thresholds (>150°C typical for hydrochloride salts) .

Q. How to design experiments to assess bioactivity while ensuring reproducibility?

  • Methodological Answer :
  • Dose-response assays : Use a minimum of three biological replicates and include positive/negative controls (e.g., known kinase inhibitors for enzyme studies) .
  • Statistical rigor : Apply ANOVA or Student’s t-test with Bonferroni correction for multiple comparisons. Report p-values and confidence intervals .
  • Data transparency : Publish raw datasets (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.